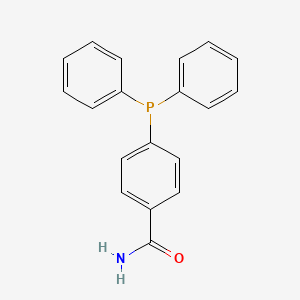![molecular formula C18H36N2O14Pt B12891238 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-64-3](/img/structure/B12891238.png)
Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]: is a coordination complex of platinum. This compound is known for its unique structure, which includes a platinum center coordinated to 1,2-cyclohexanediamine and D-gluconato ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, which may alter its coordination environment.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like chloride ions or other organic ligands
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve .
Biology: In biological research, it is studied for its potential interactions with biomolecules. Its ability to form stable complexes with various ligands makes it a valuable tool for studying metal-ligand interactions in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its platinum center is of particular interest for developing new anticancer agents, as platinum-based drugs are known for their efficacy in treating certain types of cancer .
Industry: In industrial applications, it is used in processes that require precise control over chemical reactions. Its stability and reactivity make it suitable for use in various industrial catalytic processes .
Mécanisme D'action
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its ability to coordinate with various ligands. The platinum center can form stable complexes with different molecules, which can alter the reactivity and properties of the compound. This coordination ability is crucial for its applications in catalysis, biological interactions, and therapeutic uses .
Comparaison Avec Des Composés Similaires
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with similar applications to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy
Uniqueness: What sets Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] apart is its unique ligand structure. The combination of 1,2-cyclohexanediamine and D-gluconato ligands provides distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
82310-64-3 |
|---|---|
Formule moléculaire |
C18H36N2O14Pt |
Poids moléculaire |
699.6 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2 |
Clé InChI |
BNPLXCJQOYDPPN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
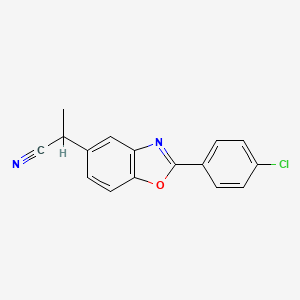
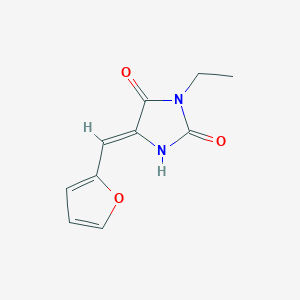
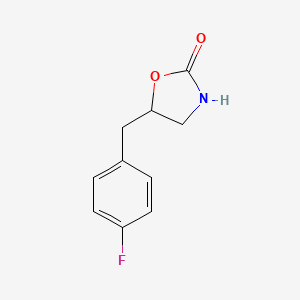
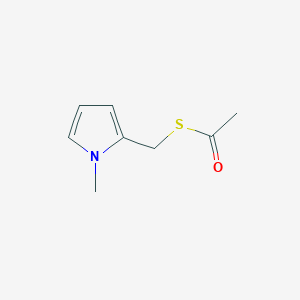
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
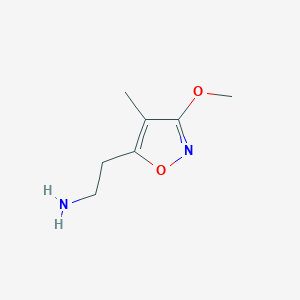
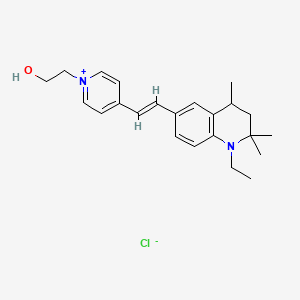
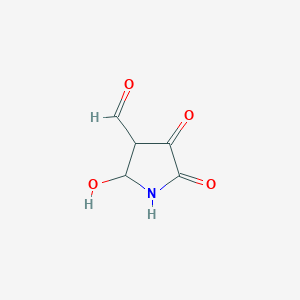
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)

